

ASGPR modulator-1 for liver disease research

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Compound of Interest

Compound Name: ASGPR modulator-1

Cat. No.: B15559763

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An In-Depth Technical Guide to **ASGPR Modulator-1** for Liver Disease Research

Introduction

The asialoglycoprotein receptor (ASGPR), predominantly expressed on the sinusoidal surface of hepatocytes, is a C-type lectin that plays a crucial role in the clearance of circulating glycoproteins.[1] Its high expression density, estimated at up to 500,000 copies per hepatocyte, and its rapid internalization and recycling make it an ideal target for the specific delivery of therapeutics to the liver.[2] This has led to the development of a new class of drugs that leverage ASGPR for targeted entry into liver cells, offering the potential for increased efficacy and reduced off-target toxicity.

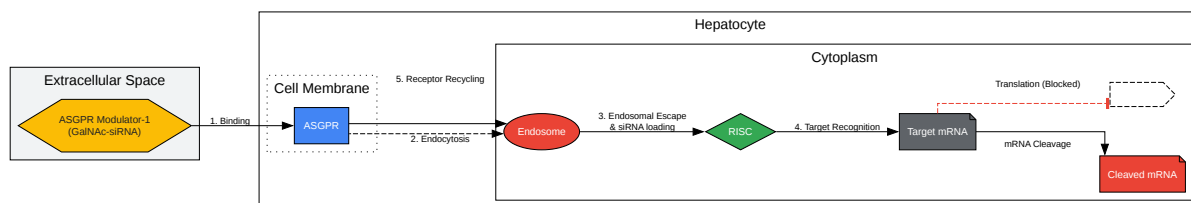
This technical guide focuses on a representative therapeutic candidate, herein designated **ASGPR Modulator-1**. For the purposes of this document, **ASGPR Modulator-1** is defined as a triantennary N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA). This modality represents a clinically validated and promising approach for treating a variety of liver diseases by silencing the expression of pathogenic genes.[3][4] The GalNAc ligand binds with high affinity to ASGPR, mediating the targeted delivery of the siRNA payload to hepatocytes.[5]

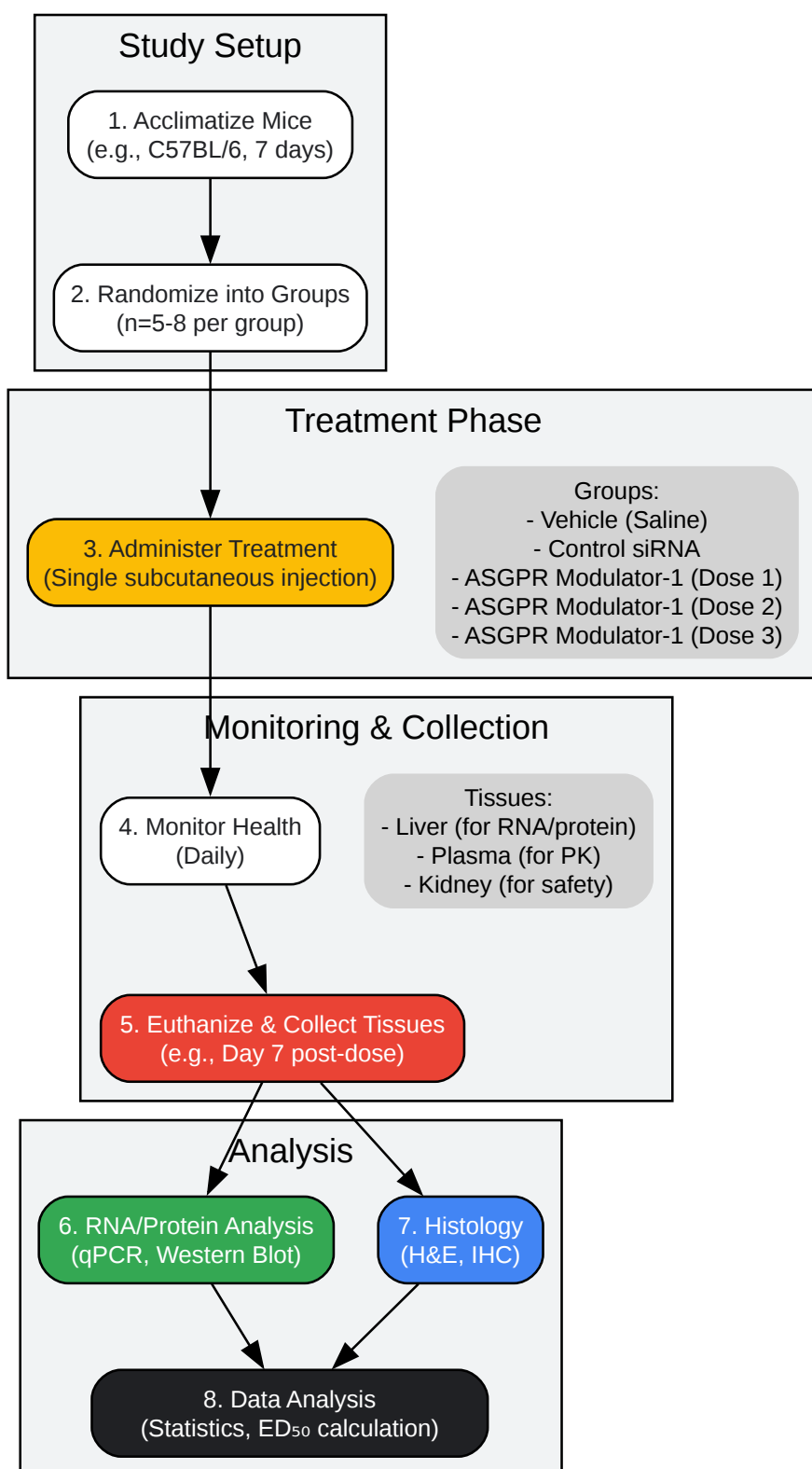
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols for the evaluation of ASGPR-targeted therapeutics like **ASGPR Modulator-1**.

Mechanism of Action

The therapeutic effect of **ASGPR Modulator-1** is achieved through a multi-step process that begins with targeted binding to hepatocytes and culminates in the silencing of a specific messenger RNA (mRNA).

- **Binding and Internalization:** The triantennary GalNAc ligand on **ASGPR Modulator-1** binds with high affinity to the ASGPR on the surface of hepatocytes. This binding event triggers clathrin-mediated endocytosis, where the entire receptor-ligand complex is engulfed into an endosome.[\[6\]](#)
- **Endosomal Release:** Inside the endosome, the acidic environment facilitates the dissociation of the **ASGPR Modulator-1** from the receptor. The ASGPR is then recycled back to the cell surface for further rounds of ligand uptake.[\[5\]](#)[\[6\]](#)
- **Cytoplasmic Entry and RNAi Activation:** The siRNA payload of **ASGPR Modulator-1** is released from the endosome into the cytoplasm through a mechanism that is not yet fully understood.[\[5\]](#) Once in the cytoplasm, the antisense strand of the siRNA is loaded into the RNA-induced silencing complex (RISC).
- **Target mRNA Cleavage:** The RISC, guided by the siRNA, identifies and binds to the complementary sequence on the target mRNA. This binding leads to the enzymatic cleavage of the mRNA, preventing its translation into a functional protein and thereby silencing gene expression.[\[6\]](#)





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